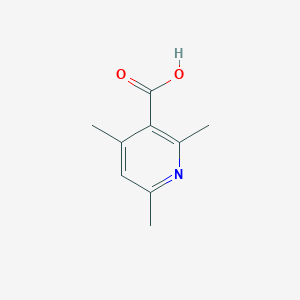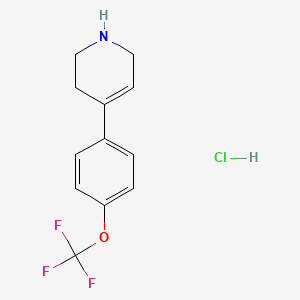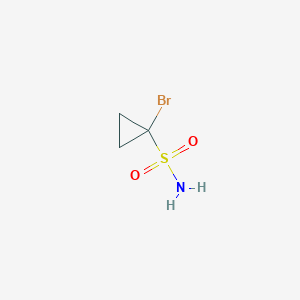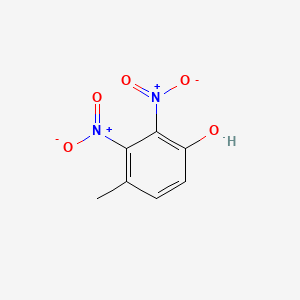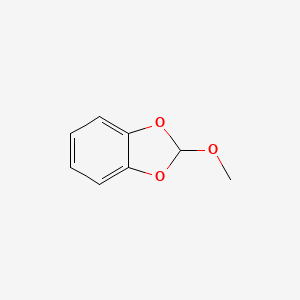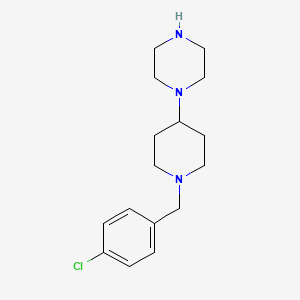
1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine
Übersicht
Beschreibung
1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine is a synthetic organic compound belonging to the class of 4-benzylpiperidines It is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine typically involves the following steps:
Formation of 4-Chlorobenzylpiperidine: The initial step involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. This reaction yields 4-chlorobenzylpiperidine.
Formation of this compound: The next step involves the reaction of 4-chlorobenzylpiperidine with piperazine under reflux conditions. This reaction is typically carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antiproliferative activity against various human cell lines, indicating its potential use in cancer research.
Antitubercular Activities:
Insecticidal Properties: Studies have indicated that compounds derived from piperidine structures exhibit insecticidal properties, which could be useful in agricultural applications.
Electrochemical Oxidation: Research on the electrochemical oxidation of piperidin-4-ones highlights their potential in synthetic chemistry applications.
Wirkmechanismus
The mechanism of action of 1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for its antiproliferative activity . Additionally, the compound’s structure allows it to interact with various biological targets, contributing to its diverse range of activities.
Vergleich Mit ähnlichen Verbindungen
1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol: This compound has shown high activity against resistant strains of Plasmodium falciparum.
1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol: Another compound with significant antiplasmodial activity.
1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol: Known for its high selectivity and activity against malaria parasites.
These compounds share structural similarities with this compound but differ in their specific substituents, leading to variations in their biological activities and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. Continued research on this compound and its derivatives may lead to new discoveries and applications in medicine, agriculture, and synthetic chemistry.
Eigenschaften
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3/c17-15-3-1-14(2-4-15)13-19-9-5-16(6-10-19)20-11-7-18-8-12-20/h1-4,16,18H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTNVSSOCIXDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCNCC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


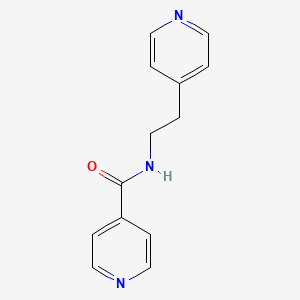
![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3278665.png)
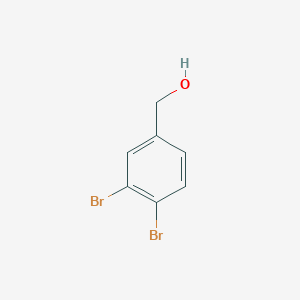
![4-benzyl-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3278685.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide](/img/structure/B3278688.png)
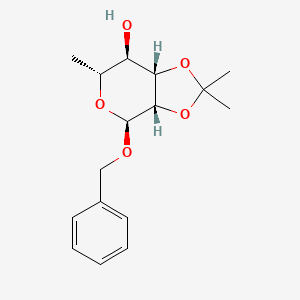
![5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3278699.png)
![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B3278712.png)
